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molecular formula C11H10N2O3 B8683466 Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No. B8683466
M. Wt: 218.21 g/mol
InChI Key: LFGUQLRPUSUQCW-UHFFFAOYSA-N
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Patent
US08710044B2

Procedure details

A suspension of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate (2.00 g; 9.17 mmol; 1.00 eq.) and benzyltriethylammonium chloride (4.18 g, 18.33 mmol) in dry CH3CN (5 mL) was treated with DIEA (1.75 mL, 10.1 mmol) and stirred as POCl3 (7.3 mL, 80.2 mmol) was slowly added to the flask. The contents were warmed to 90° C. for 30 min, cooled to ˜50° C., and slowly poured into a 2N NaOH (80 mL, 160 mmol) and water (80 mL) that was cooling in an acetone/dry-ice bath (ice formed in the flask). The off-red solid that precipitated was filtered, washed with 10% aqueous K2CO3 (15 mL), and dried under vacuum to afford 1 (1.35 g; 62% yield). LC-MS [236.8 (M+1)]
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:11][C:10](=O)[C:9]2[C:4](=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:28].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CC#N.O>[Cl:28][C:10]1[C:9]2[C:4](=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[N:11]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C(N1)=O)C(=O)OC
Name
Quantity
4.18 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ˜50° C.
TEMPERATURE
Type
TEMPERATURE
Details
was cooling in an acetone/dry-ice bath (ice
CUSTOM
Type
CUSTOM
Details
formed in the flask)
FILTRATION
Type
FILTRATION
Details
The off-red solid that precipitated was filtered
WASH
Type
WASH
Details
washed with 10% aqueous K2CO3 (15 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford 1 (1.35 g; 62% yield)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC2=C(C=CC=C12)C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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